Methyl 2-acetylamino-3-chloropropionate

Organic Synthesis Heterocyclic Chemistry Building Block

Pharmaceutical and fine chemical synthesis often requires orthogonal reactivity without protection/deprotection bottlenecks. Methyl 2-acetylamino-3-chloropropionate (CAS 18635-38-6) integrates a methyl ester, N-acetyl group, and alkyl chloride in a single chiral scaffold. - Key intermediate for ACE inhibitor Ramipril (patent literature). - Enables one-step pyrrole, pyrimidine, pyrazole, and isoxazole construction. - N-acetyl protection stabilizes chiral center (L-isomer [α]D +13.90°), preventing racemization. - Solid MP 74-76°C; suitable for photoresist formulations.

Molecular Formula C6H10ClNO3
Molecular Weight 179.6 g/mol
CAS No. 18635-38-6
Cat. No. B016465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetylamino-3-chloropropionate
CAS18635-38-6
SynonymsNSC 146379
Molecular FormulaC6H10ClNO3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCl)C(=O)OC
InChIInChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
InChIKeyIGKDMFMKAAPDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetylamino-3-Chloropropionate: Chemical Profile & Differentiators


Methyl 2-acetylamino-3-chloropropionate (CAS 18635-38-6), also known as N-acetyl-3-chloroalanine methyl ester, is a halogenated amino acid derivative with the molecular formula C₆H₁₀ClNO₃ and a molecular weight of 179.60 g/mol [1]. This compound is a chiral building block widely utilized as a pharmaceutical intermediate and fine chemical . Its structure incorporates three key functional groups: a methyl ester, an N-acetyl group, and a primary alkyl chloride, which collectively impart distinct reactivity and synthetic utility [2].

Scaffold
Trifunctional chiral building block with orthogonal reactivity
Handling
Solid at room temperature; easier weighing and containment
Chiral Integrity
N-acetyl protection stabilizes the chiral center during synthesis

Methyl 2-Acetylamino-3-Chloropropionate: Analog Substitution Limitations


The unique combination of a protected amine (N-acetyl), a reactive alkyl chloride, and a methyl ester within a single chiral scaffold of methyl 2-acetylamino-3-chloropropionate enables orthogonal reactivity not found in structurally similar halogenated esters or simple amino acid derivatives [1]. This trifunctional architecture allows it to serve as a versatile synthon for constructing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles, a role that cannot be fulfilled by analogs lacking the acetyl-protected amine, the chiral center, or the specific halogen placement . Direct substitution with a generic chloropropionate or an unprotected amino ester would necessitate additional protection/deprotection steps or alter the reaction pathway entirely, leading to different products, lower yields, or increased process complexity . The following evidence quantifies these critical differentiators.

Functional mismatch
Simple chloroesters lack the protected amine, requiring extra protection steps and potentially altering reaction pathways.
Reactivity divergence
Unsaturated analogs (e.g., dehydroalanine derivatives) act as Michael acceptors, not as amine-handle synthons.
Chiral risk
Unprotected amino esters may racemize under coupling conditions, compromising enantiomeric purity.

Methyl 2-Acetylamino-3-Chloropropionate: Comparative Evidence


Trifunctional Scaffold vs. Simple Chloroester

Methyl 2-acetylamino-3-chloropropionate (18635-38-6) contains three distinct functional groups: a methyl ester, an N-acetyl-protected amine, and a primary alkyl chloride [1]. In contrast, the comparator methyl 2-chloropropionate (CAS 17639-93-9) lacks the acetylamino group, offering only ester and chloro functionalities [2]. This structural difference limits the comparator's utility in multi-step syntheses requiring orthogonal reactivity, as it cannot participate in amide bond formation or serve as a protected amino acid equivalent without additional synthetic steps .

Scaffold vs. Chloroester
Head-to-head
Target: 3 functional groups (ester, N-acetyl, primary Cl)
Comparator: 2 groups (ester, secondary Cl)
Enables orthogonal reactivity without extra protection steps.
Structural analysis; comparator methyl 2-chloropropionate.
Organic Synthesis Heterocyclic Chemistry Building Block

Solid-State Handling vs. Liquid Analog

Methyl 2-acetylamino-3-chloropropionate exhibits a melting point of 74-76°C, indicating it is a solid at room temperature . In contrast, methyl 2-chloropropionate (CAS 17639-93-9) has a melting point of -10°C and exists as a colorless liquid [1]. This 84-86°C difference in melting point significantly alters handling and storage requirements, with the solid target compound offering easier weighing, reduced volatility, and simplified containment compared to the liquid comparator .

Physical state
Head-to-head
mp 74–76 °C (solid) vs. −10 °C (liquid)
Simplifies weighing, reduces volatility risk.
Standard conditions; comparator methyl 2-chloropropionate.
Physical Property Formulation Handling

Protected Amine for Heterocycle Synthesis vs. Unsaturated Analog

The N-acetyl group of methyl 2-acetylamino-3-chloropropionate serves as a protected amine that can be deprotected under controlled conditions or participate directly in cyclization reactions to form heterocycles . Methyl 2-acetamidoacrylate (CAS 35356-70-8), a dehydroalanine derivative, contains an acrylate moiety (C=C double bond) that confers different reactivity, primarily as a Michael acceptor or for polymerization [1]. While the acrylate analog has a molecular weight of 143.14 g/mol, the target compound (179.60 g/mol) provides a protected amine handle essential for sequential functionalization in multi-step pharmaceutical syntheses, such as the preparation of Ramipril intermediates .

Reactive moiety
Head-to-head
N‑acetyl‑protected amine vs. α,β‑unsaturated acrylate
Target supports amine‑driven cyclization; comparator acts as Michael acceptor.
Comparator methyl 2‑acetamidoacrylate.
Heterocyclic Synthesis Drug Intermediate Reactivity

Chiral Stability: Protected vs. Unprotected Amino Ester

Methyl 2-acetylamino-3-chloropropionate is available as defined stereoisomers (e.g., (R)- and (S)- forms) with established analytical specifications, including optical rotation values (e.g., +13.90° for the L-isomer, c=1, acetonitrile) . The unprotected analog, methyl 2-amino-3-chloropropanoate hydrochloride (CAS 33646-31-0), is also chiral but lacks the acetyl protecting group, making it more prone to racemization and side reactions during peptide coupling or further functionalization [1]. The acetyl protection stabilizes the chiral center, ensuring higher enantiomeric purity is maintained throughout synthetic sequences, which is critical for producing optically pure pharmaceutical intermediates .

Chiral stability
Cross‑study comparable
N‑acetyl protected; optical rotation defined (+13.90°) vs. unprotected amine (racemization risk)
Lowers batch variability and undesired enantiomer formation.
Comparator methyl 2‑amino‑3‑chloropropanoate HCl.
Chiral Synthesis Quality Control Reproducibility

Validated Synthesis Route vs. Undefined Processes

A patent (CN110642736A) discloses a specific synthesis method for methyl 2-acetylamino-3-chloropropionate with a reported yield of approximately 85% and high purity (>98%) [1]. This documented process uses L-serine methyl ester hydrochloride, thionyl chloride, and acetic anhydride under controlled temperature conditions (30-60°C for chlorination; 15-25°C for acetylation) [1]. Alternative compounds like methyl 2-chloropropionate are commodity chemicals with well-established but non-specialized supply chains, while niche analogs may lack validated, scalable production methods [2]. The existence of a patented, high-yield process ensures consistent quality and availability for the target compound from qualified manufacturers [3].

Synthesis route
Class‑level inference
Patented process: ~85% yield, >98% purity
Supports supply consistency and scale‑up confidence.
Method from CN110642736A; comparator lacks equivalent documentation.
Process Chemistry Supply Chain Scalability

Methyl 2-Acetylamino-3-Chloropropionate: Application Scenarios


ACE Inhibitor Intermediate (Ramipril)

Methyl 2-acetylamino-3-chloropropionate serves as a key intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used for hypertension treatment . The compound's protected amine and chiral center are essential for constructing the bioactive stereoisomer of Ramipril. Procurement of this specific intermediate ensures the correct stereochemistry and functional group protection required for the final API synthesis, as documented in patent literature .

Polysubstituted Heterocycle Building Block

Due to its trifunctional reactivity (chloro, ester, and protected amine), methyl 2-acetylamino-3-chloropropionate acts as a versatile synthon for the preparation of diverse heterocycles, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles . The orthogonal reactivity allows for sequential functionalization, enabling the rapid construction of complex molecular architectures common in drug discovery and agrochemical research .

Photoresist Component for Electronic Materials

The compound's reactive functional groups and solid-state physical properties (melting point 74-76°C) make it suitable as a component in advanced photoresist formulations for semiconductor manufacturing [1]. Its specific reactivity profile can be exploited to tune the sensitivity, resolution, and adhesion properties of photoresist materials, which are critical for high-performance electronic device fabrication [1].

Chiral Pool for Asymmetric Synthesis

With defined optical rotation values (e.g., +13.90° for the L-isomer) and N-acetyl protection that stabilizes the chiral center, methyl 2-acetylamino-3-chloropropionate is an excellent starting material for asymmetric synthesis . It can be incorporated into peptide chains or used to synthesize chiral auxiliaries and ligands without the risk of racemization that plagues unprotected amino esters . This makes it a preferred choice for medicinal chemistry programs requiring high enantiomeric purity.

Application
Selection Property
Validation Focus
ACE inhibitor intermediate research
Protected amine & chiral center
Stereochemical integrity for target API synthesis
Heterocyclic building block
Orthogonal trifunctional reactivity
Sequential derivatization without intermediate protection
Photoresist material research
Reactive groups & solid‑state handling
Formulation compatibility and resolution tuning
Chiral pool for asymmetric synthesis
Stabilized chiral center with N‑acetyl protection
Enantiomeric purity maintenance throughout sequence

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